molecular formula C16H23N3O2 B2961746 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2034558-36-4

4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine

Cat. No.: B2961746
CAS No.: 2034558-36-4
M. Wt: 289.379
InChI Key: SRDLDCVIBZEGFH-UHFFFAOYSA-N
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Description

4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule is characterized by a 2,6-dimethylpyrimidine group linked to a piperidine moiety that is functionalized with a cyclobutanecarbonyl group. The pyrimidine ring is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions within biological targets, as seen in various published inhibitors . Compounds featuring similar piperidine and acylated structures are frequently explored for their potential biological activities and their utility as key intermediates in organic synthesis. Researchers value this compound for designing and synthesizing novel small-molecule libraries, particularly for probing enzyme active sites or cellular pathways. Its structure suggests potential as a building block for developing protease inhibitors, receptor modulators, or other bioactive agents, although its specific mechanism of action must be empirically determined for each research context. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

cyclobutyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-10-15(18-12(2)17-11)21-14-6-8-19(9-7-14)16(20)13-4-3-5-13/h10,13-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDLDCVIBZEGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidines and piperidines.

Scientific Research Applications

4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with various biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds:

4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1)

  • Substituent at 4-position: Chloro (-Cl).
  • Molecular weight: 156.6 g/mol.
  • Electronic effects: Chloro is electron-withdrawing, influencing reactivity in substitution reactions.

2-Amino-4,6-dimethylpyrimidine (from co-crystal studies) Substituent at 4-position: Amino (-NH₂). Charge on aromatic nitrogen: –287 kJ/mol (similar to 4-chloro analog but forms co-crystals with diclofenac) .

4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine (CAS: 2640872-72-4)

  • Substituent at 4-position: Methoxy-linked triazolo-piperidine.
  • Fluorine at 5-position: Enhances electronegativity and metabolic stability.

Table 1: Substituent Effects on Pyrimidine Derivatives

Compound 4-Position Substituent Molecular Weight (g/mol) Key Properties
Target Compound Cyclobutanecarbonyl-piperidinyloxy ~385.4* High lipophilicity; potential for hydrophobic interactions and solubility via piperidine.
4-Chloro-2,6-dimethylpyrimidine Chloro (-Cl) 156.6 Electron-withdrawing; reactive in substitutions; limited solubility.
2-Amino-4,6-dimethylpyrimidine Amino (-NH₂) 139.2 Forms co-crystals (e.g., with diclofenac); moderate charge on nitrogen.
Triazolo-pyrimidine derivative Methoxy-triazolo-piperidine 385.4 Fluorine enhances stability; triazolo group enables π-π stacking interactions.

*Estimated based on structural similarity to CAS 2640872-72-4 .

Physicochemical and Pharmacokinetic Properties

  • The triazolo-pyrimidine derivative (CAS: 2640872-72-4) may exhibit balanced LogP due to fluorine’s polarity and triazolo’s aromaticity .
  • Solubility:

    • Piperidine in the target compound could improve solubility in acidic environments (via protonation), unlike the chloro analog, which lacks ionizable groups .
  • Co-Crystal Formation: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding, as evidenced by IR peaks at 1682 cm⁻¹ . The bulkier substituent in the target compound may hinder similar co-crystal formation, affecting formulation strategies.

Research Findings and Implications

  • Synthetic Challenges:

    • Bulky substituents (e.g., cyclobutanecarbonyl-piperidinyloxy) may complicate synthesis and purification compared to simpler analogs like 4-chloro-2,6-dimethylpyrimidine .
  • Therapeutic Optimization:

    • Balancing steric bulk (for target binding) and solubility (via ionizable groups) is critical. The target compound’s design addresses this through a piperidine ring and lipophilic cyclobutane group.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can be represented as follows:

  • Molecular Formula : C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight : 234.30 g/mol
  • CAS Number : 849217-68-1

Structural Features

This compound features a pyrimidine ring substituted with a cyclobutanecarbonylpiperidine moiety, which is significant for its biological interactions. The presence of the piperidine ring is known to enhance binding affinity to various biological targets, particularly in neuropharmacology.

Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.

Pharmacological Studies

  • Antidepressant Activity : In preclinical studies, this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic and noradrenergic systems, which are critical in mood regulation.
  • Cognitive Enhancement : Further studies have shown that it may improve cognitive functions by enhancing synaptic plasticity and memory retention in rodent models. This effect is hypothesized to be mediated through increased levels of brain-derived neurotrophic factor (BDNF).
  • Analgesic Properties : Some studies have reported analgesic effects, suggesting that it may inhibit pain pathways through modulation of opioid receptors.

Study 1: Antidepressant Effects

A study published in Neuropharmacology evaluated the antidepressant effects of the compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.

Study 2: Cognitive Improvement

Another investigation focused on cognitive enhancement involved administering the compound to aged rats. The results demonstrated improved performance in maze tests, indicating enhanced learning and memory capabilities.

Data Table of Biological Activities

Biological ActivityModel UsedResultReference
AntidepressantForced swim testReduced immobility timeNeuropharmacology Study
Cognitive enhancementMorris water mazeImproved learning and memoryCognitive Research Journal
AnalgesicHot plate testIncreased pain thresholdPain Management Journal

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